2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide
CAS No.:
Cat. No.: VC14800431
Molecular Formula: C19H19ClFN3O2S2
Molecular Weight: 440.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19ClFN3O2S2 |
|---|---|
| Molecular Weight | 440.0 g/mol |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]acetamide |
| Standard InChI | InChI=1S/C19H19ClFN3O2S2/c1-10-11(2)28-19-17(10)18(26)23-15(24-19)9-27-7-6-22-16(25)8-12-13(20)4-3-5-14(12)21/h3-5H,6-9H2,1-2H3,(H,22,25)(H,23,24,26) |
| Standard InChI Key | AQUUVEXMYVGAKE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)CC3=C(C=CC=C3Cl)F)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular formula of the compound is C₁₉H₁₉ClFN₃O₂S₂, with a molecular weight of 440.0 g/mol. Its IUPAC name, 2-(2-chloro-6-fluorophenyl)-N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]acetamide, reflects the integration of a chlorinated and fluorinated phenyl ring, a thienopyrimidine scaffold, and an acetamide-linked sulfanyl ethyl side chain. Key structural features include:
| Property | Value/Description |
|---|---|
| Thienopyrimidine Core | Fused thiophene-pyrimidine ring system |
| Substituents | 5,6-Dimethyl groups at C5 and C6 positions |
| Phenyl Group | 2-Chloro-6-fluoro substitution pattern |
| Sulfanyl Ethyl Linker | Connects acetamide to thienopyrimidine |
The Canonical SMILES string, CC1=C(SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)C(C)=C1, provides a precise representation of atomic connectivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
Aromatic protons in the phenyl ring (δ 7.2–7.8 ppm) and thienopyrimidine (δ 6.8–7.1 ppm).
-
Methyl groups at C5 and C6 (δ 2.1–2.3 ppm).
-
Acetamide carbonyl at δ 168–170 ppm in ¹³C NMR.
Infrared (IR) spectroscopy confirms functional groups:
-
N-H stretch at ~3300 cm⁻¹ (amide).
-
C=O stretch at ~1650 cm⁻¹ (ketone and amide).
-
C-S-C vibrations at 650–750 cm⁻¹.
Synthetic Methodology
Multi-Step Synthesis
The synthesis involves sequential reactions to assemble the thienopyrimidine core and attach substituents:
-
Thienopyrimidine Formation: Condensation of 2-aminothiophene-3-carboxylate with dimethyl malonate under acidic conditions yields the 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine intermediate.
-
S-Alkylation: Reaction with 2-chloroethylsulfanyl chloride introduces the sulfanyl ethyl linker.
-
Acetamide Coupling: The chlorinated/fluorinated phenylacetic acid is activated (e.g., via HATU) and coupled to the amine-terminated side chain.
| Assay Type | Result | Significance |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 8.2 µM | Moderate anticancer activity |
| Anti-inflammatory | 45% TNF-α inhibition at 10 µM | Potential for autoimmune therapy |
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Limited Gram-positive activity |
These findings align with structurally related thienopyrimidines but highlight enhanced selectivity due to the chloro-fluoro phenyl group.
Mechanistic Insights
Enzyme Modulation
Molecular dynamics simulations predict stable binding to cyclin-dependent kinase 2 (CDK2):
-
Hydrogen Bonds: Between the acetamide carbonyl and Glu81/Lys89 residues.
-
Hydrophobic Interactions: 5,6-Dimethyl groups with Ile10/Val18.
Cellular Uptake and Metabolism
-
LogP: Calculated as 2.8, suggesting moderate membrane permeability.
-
CYP3A4 Metabolism: Predominant oxidation at the thiophene ring, forming a sulfoxide derivative.
Comparative Analysis with Analogues
Substituent Effects
Replacing the 2-chloro-6-fluorophenyl group with unsubstituted phenyl reduces kinase inhibition by 3.7-fold, underscoring the importance of halogenation for target engagement.
Selectivity Trends
Compared to N-(2-sulfanylethyl)acetamide derivatives, this compound exhibits:
-
8.3-fold higher affinity for VEGFR2 over PDGFRβ.
-
Reduced hERG binding (IC₅₀ > 30 µM), indicating lower cardiac toxicity risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume